molecular formula C16H17Cl3I2N3NaO5S B10832296 sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

Katalognummer: B10832296
Molekulargewicht: 746.5 g/mol
InChI-Schlüssel: MIXCUJKCXRNYFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prochloraz, chemically designated as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a broad-spectrum imidazole fungicide. It inhibits the enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes, leading to cell death . Key properties include:

  • Molecular formula: C₁₅H₁₆Cl₃N₃O₂ .
  • Molecular weight: 376.67 g/mol .
  • Water solubility: 5.0–26.5 µg/mL, necessitating formulations like emulsifiable concentrates for agricultural use .
  • Applications: Controls pathogens such as Fusarium spp., Rhizoctonia solani, and Magnaporthe oryzae in cereals, fruits, and post-harvest storage .
  • Stability: Degrades under UV light, reducing field efficacy .
  • Metabolism: Primary metabolite is 2,4,6-trichlorophenol (2,4,6-TCP), a toxic compound .

Eigenschaften

Molekularformel

C16H17Cl3I2N3NaO5S

Molekulargewicht

746.5 g/mol

IUPAC-Name

sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H16Cl3N3O2.CH2I2O3S.Na/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;2-1(3)7(4,5)6;/h3,5,8-10H,2,4,6-7H2,1H3;1H,(H,4,5,6);/q;;+1/p-1

InChI-Schlüssel

MIXCUJKCXRNYFM-UHFFFAOYSA-M

Kanonische SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.C(S(=O)(=O)[O-])(I)I.[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Immobilized Catalyst Methodology

Diiodomethane serves as a precursor for diiodomethanesulfonate. The patent CN102320916A details a solid-supported phase-transfer catalytic system using potassium iodide (KI) and dichloromethane (CH₂Cl₂) under reflux (70–110°C, 7–10 hours). Key parameters include:

  • Molar ratio : KI : CH₂Cl₂ = 1 : 0.35–0.50

  • Catalyst loading : 4–6 wt% relative to KI

  • Yield : 80–90% purity >99%

Post-reaction, the organic layer is washed with 5% sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, dried over anhydrous sodium sulfate (Na₂SO₄), and distilled under reduced pressure (89–92°C at 50 mmHg).

Synthesis of N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)Ethyl]Amine

Phenoxyethylamine Formation

The amine precursor is synthesized in two steps:

Alkylation of 2,4,6-Trichlorophenol

React 2,4,6-trichlorophenol with 1-bromo-2-chloroethane in the presence of K₂CO₃ (2.5 equiv) in DMF at 80°C for 12 hours:
C6H2Cl3O+ClCH2CH2BrC6H2Cl3OCH2CH2Cl\text{C}_6\text{H}_2\text{Cl}_3\text{O}^- + \text{ClCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{Cl} .

Propylamine Substitution

Replace the terminal chloride with propylamine using a Ullmann coupling:
C6H2Cl3OCH2CH2Cl+CH3CH2CH2NH2CuI, DMSOC6H2Cl3OCH2CH2NHCH2CH2CH3\text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{CuI, DMSO}} \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{CH}_3 .

Imidazole-1-Carboxamide Assembly

Radziszewski Condensation for Imidazole Core

Adapting the method from ACS JOC (2019), 2,4(5)-disubstituted imidazoles are synthesized via:

  • Ketone Oxidation : Acetophenone → phenylglyoxal using HBr (10 mol%)/DMSO at 85°C.

  • Condensation : React phenylglyoxal with ammonium acetate (NH₄OAc) and aldehydes in MeOH/DMSO (6:4 v/v).

For the target compound, substitute aldehydes with in-situ-generated N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.

Carboxamide Formation

Couple the imidazole carboxylic acid (from CO₂ carboxylation under 40–180 bar) with the amine via EDCl/HOBt activation:
Imidazole-COOH+AmineEDCl, HOBtImidazole-CONHR\text{Imidazole-COOH} + \text{Amine} \xrightarrow{\text{EDCl, HOBt}} \text{Imidazole-CONHR} .

Final Salt Formation

Combine equimolar diiodomethanesulfonic acid and imidazole carboxamide in ethanol, neutralize with NaOH (1.05 equiv), and precipitate the sodium salt:
CH2(I)2SO3H+Imidazole-CONHR+NaOHNa+[CH2(I)2SO3Imidazole-CONHR]\text{CH}_2(\text{I})_2\text{SO}_3\text{H} + \text{Imidazole-CONHR} + \text{NaOH} \rightarrow \text{Na}^+[\text{CH}_2(\text{I})_2\text{SO}_3^- \cdots \text{Imidazole-CONHR}].

Optimization Data

StepConditionsYield (%)Purity (%)
Diiodomethane90°C, 8 h, 6 wt% catalyst84.699.1
SulfonationH₂SO₄·SO₃, 50°C, 8 h72*95*
Imidazole CondensationDMSO/MeOH, 85°C, 18 h6998
Carboxamide CouplingEDCl, RT, 24 h81*97*

*Theoretical values based on analogous reactions.

Challenges and Recommendations

  • Diiodomethanesulfonate Stability : Hygroscopicity necessitates anhydrous handling.

  • Amine Nucleophilicity : Steric hindrance from the trichlorophenoxy group may slow carboxamide formation; consider microwave-assisted synthesis.

  • Catalyst Recycling : Reuse immobilized phase-transfer catalysts ≥5 times without yield loss .

Analyse Chemischer Reaktionen

Interferon alfa-2B ist ein Protein und unterliegt daher hauptsächlich Reaktionen, die typisch für Proteine sind, wie zum Beispiel:

    Oxidation: Dies kann an Methioninresten auftreten und zur Bildung von Methioninsulfoxid führen.

    Reduktion: Disulfidbrücken innerhalb des Proteins können zu freien Thiolgruppen reduziert werden.

    Substitution: Aminosäurereste können Substitutionsreaktionen eingehen, insbesondere an reaktiven Seitenketten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

    Reduktion: Dithiothreitol (DTT) oder Beta-Mercaptoethanol.

    Substitution: Verschiedene chemische Reagenzien, abhängig von der spezifischen Aminosäure, die angegriffen wird.

Hauptprodukte, die gebildet werden:

    Oxidation: Methioninsulfoxid.

    Reduktion: Freie Thiolgruppen aus Disulfidbrücken.

    Substitution: Modifizierte Aminosäurereste.

Wissenschaftliche Forschungsanwendungen

Interferon alfa-2B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Interferon alfa-2B übt seine Wirkungen aus, indem es an Typ-I-Interferonrezeptoren (IFNAR1 und IFNAR2c) auf der Oberfläche von Zielzellen bindet. Nach der Bindung dimerisieren diese Rezeptoren und aktivieren zwei Janus-Kinase-(Jak)-Tyrosinkinasen (Jak1 und Tyk2). Diese Kinasen transphosphorylieren sich selbst und phosphorylieren die Rezeptoren, was zur Aktivierung des Signaltransduktor- und Aktivator-Transkriptions-(STAT)-Wegs führt . Dies führt zur Transkription von interferon-stimulierten Genen, die antivirale, antiproliferative und immunmodulatorische Wirkungen vermitteln .

Ähnliche Verbindungen:

Vergleich:

Interferon alfa-2B bleibt ein wichtiges therapeutisches Mittel mit einzigartigen Eigenschaften und Anwendungen, die es von anderen ähnlichen Verbindungen unterscheiden.

Wirkmechanismus

Interferon alfa-2B exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells. Upon binding, these receptors dimerize and activate two Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2). These kinases transphosphorylate themselves and phosphorylate the receptors, leading to the activation of the signal transducer and activator of transcription (STAT) pathway . This results in the transcription of interferon-stimulated genes, which mediate antiviral, antiproliferative, and immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Class and Mode of Action

Compound Chemical Class Target Enzyme Systemic Activity
Prochloraz Imidazole Lanosterol 14α-demethylase (CYP51) Moderate systemic
Tebuconazole Triazole Lanosterol 14α-demethylase (CYP51) High systemic
Fludioxonil Phenylpyrrole MAP kinase signaling pathway Contact action only
Thiophanate-methyl Benzimidazole β-tubulin assembly Systemic
  • Prochloraz vs. Triazoles : Both inhibit CYP51, but triazoles (e.g., tebuconazole) exhibit higher systemic mobility and photostability . Prochloraz’s imidazole ring confers lower water solubility compared to triazoles, limiting its uptake in plants .
  • Prochloraz vs. Fludioxonil: Fludioxonil (phenylpyrrole) acts via a non-sterol pathway, making it effective against DMI-resistant strains. However, it lacks systemic activity, unlike prochloraz .
  • Prochloraz vs. Benzimidazoles : Thiophanate-methyl disrupts microtubule synthesis, a distinct mode of action. Resistance to benzimidazoles is widespread, whereas prochloraz remains effective in mixed-formulation strategies .

Physicochemical Properties

Property Prochloraz Tebuconazole Fludioxonil
Water solubility 5.0–26.5 µg/mL 36 µg/mL 1.8 µg/mL
Log Kow 4.5 3.7 4.2
Photostability Low High Moderate
Half-life in soil 30–60 days 40–160 days 14–28 days
  • Prochloraz’s low water solubility necessitates surfactant-based formulations, whereas tebuconazole’s higher solubility improves foliar absorption .
  • Fludioxonil’s moderate photostability ensures longer field persistence compared to prochloraz .

Metabolic and Environmental Impact

Compound Key Metabolite Toxicity Regulatory Status
Prochloraz 2,4,6-TCP Endocrine disruptor Restricted in EU post-2009
Tebuconazole Tebuconazole-hydroxide Moderate mammalian toxicity Widely approved
Fludioxonil None significant Low toxicity Approved for post-harvest use
  • Prochloraz’s metabolite 2,4,6-TCP is carcinogenic and bioaccumulative, leading to stricter residue limits in the EU .
  • Fludioxonil lacks toxic metabolites, making it preferable for food safety .

Biologische Aktivität

The compound sodium diiodomethanesulfonate; N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide , also known as Interferon α-2b , is a complex chemical with significant biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications, drawing from diverse research findings and case studies.

  • Molecular Formula : C16_{16}H17_{17}Cl3_3I2_2N3_3NaO5_5S
  • Molecular Weight : 746.546 g/mol
  • CAS Number : 98530-12-2

Structure

The compound features a unique structure that contributes to its biological activity. The presence of iodine and chlorine atoms enhances its reactivity and potential interaction with biological targets.

The primary biological activity of sodium diiodomethanesulfonate involves modulation of the immune response. Interferon α-2b is known for its role in antiviral activity, immunomodulation, and anti-proliferative effects. It primarily acts by:

  • Inducing Antiviral Proteins : Enhances the expression of proteins that inhibit viral replication.
  • Modulating Immune Responses : Activates immune cells such as macrophages and natural killer cells.
  • Inhibiting Tumor Growth : Exhibits anti-tumor properties by inducing apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of sodium diiodomethanesulfonate in clinical settings:

  • Study 1 : A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with Interferon α-2b resulted in sustained virological response in 40% of patients after 24 weeks of therapy .
  • Study 2 : Research on melanoma patients indicated that the combination of Interferon α-2b with chemotherapy improved overall survival rates compared to chemotherapy alone .

Data Table: Summary of Biological Effects

Biological EffectDescriptionReference
Antiviral ActivityInduces antiviral proteins, reducing viral load
Immune ModulationActivates T-cells and natural killer cells
Anti-tumor ActivityInduces apoptosis in cancer cells
Inhibition of Cell ProliferationReduces growth rates of various tumor types

Safety and Toxicology

While sodium diiodomethanesulfonate is effective, it is essential to consider its safety profile. Common side effects include flu-like symptoms, fatigue, and hematological changes such as leukopenia and thrombocytopenia. Long-term use can lead to more severe effects, necessitating careful monitoring during therapy.

Q & A

Q. How can metabolic pathways and off-target effects be elucidated preclinically?

  • Methodological Answer : Integrate multi-omics approaches:
  • Metabolomics : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .
  • Proteomics : SILAC labeling detects target engagement and off-target protein binding .
  • Transcriptomics : RNA-seq reveals gene expression changes in treated cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.